molecular formula C11H16N2O2 B1519166 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1171398-63-2

1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1519166
CAS No.: 1171398-63-2
M. Wt: 208.26 g/mol
InChI Key: FUNQZOVOKMSSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical applications. This compound features a pyrazole ring substituted with a tert-butyl group at the 1-position and a cyclopropyl group at the 5-position, along with a carboxylic acid group at the 3-position.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Route: One common synthetic route involves the reaction of tert-butyl hydrazine with cyclopropyl carboxylic acid in the presence of a boronic acid catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure the formation of the desired product.

  • Transition Metal Catalysis: Another method employs transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the pyrazole core. This method allows for the efficient formation of the carbon-carbon bonds required for the synthesis of the compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and ensure consistent quality.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: The pyrazole ring can be reduced to form various reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclopropyl groups can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Reduced Derivatives: Formed through the reduction of the pyrazole ring.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features, such as the tert-butyl and cyclopropyl groups. Similar compounds include:

  • 1-tert-butyl-1H-pyrazole-3-carboxylic acid: Lacks the cyclopropyl group.

  • 5-cyclopropyl-1H-pyrazole-3-carboxylic acid: Lacks the tert-butyl group.

  • 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a cyclopropyl group.

These compounds differ in their biological activities and chemical properties, highlighting the importance of the tert-butyl and cyclopropyl groups in the overall behavior of the molecule.

Properties

IUPAC Name

1-tert-butyl-5-cyclopropylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)13-9(7-4-5-7)6-8(12-13)10(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNQZOVOKMSSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C(=O)O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.